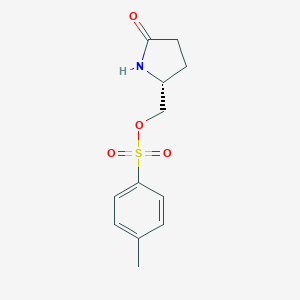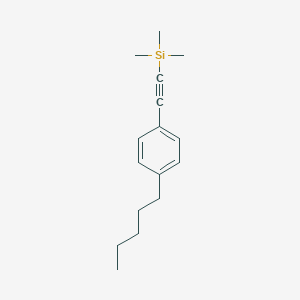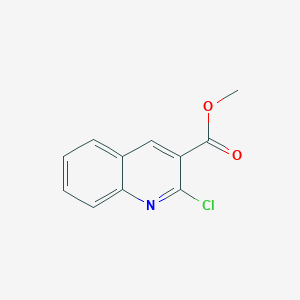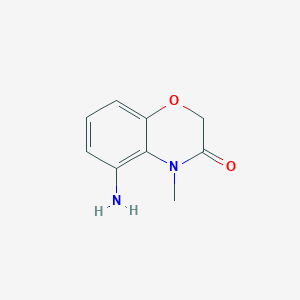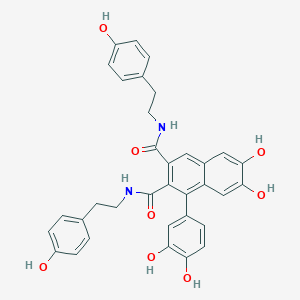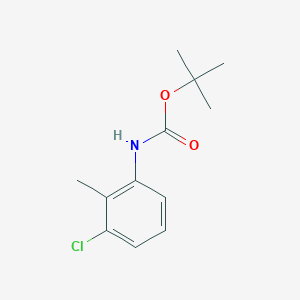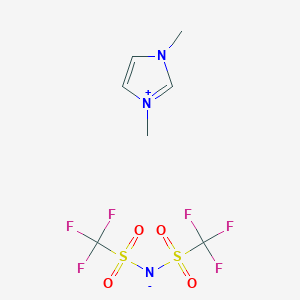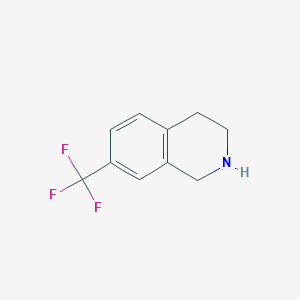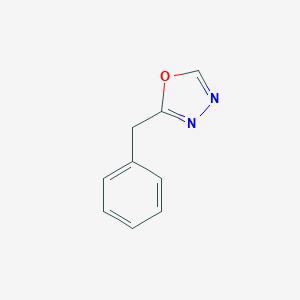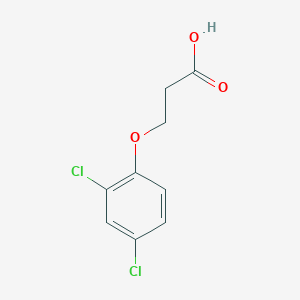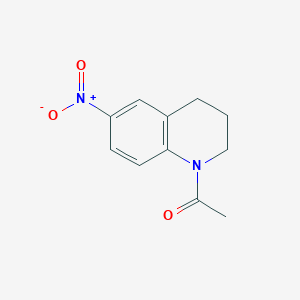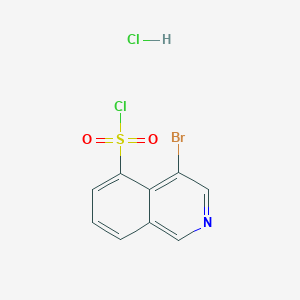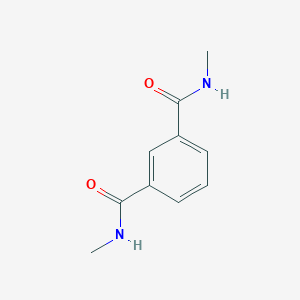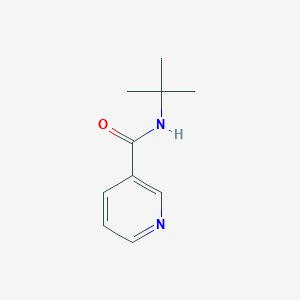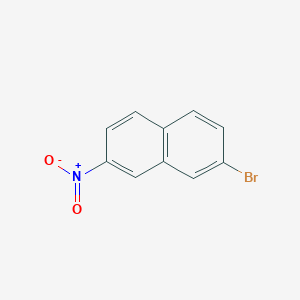
2-Bromo-7-nitronaphthalene
Vue d'ensemble
Description
2-Bromo-7-nitronaphthalene is a chemical compound with the molecular formula C10H6BrNO2 . It is a derivative of naphthalene, which is an organic compound with two isomeric bromonaphthalenes, one of them being 2-bromonaphthalene .
Molecular Structure Analysis
The molecular weight of 2-Bromo-7-nitronaphthalene is 252.06414 . The structure can be represented by the InChI string: InChI=1S/C10H7Br/c11-10-6-5-8-3-1-2-4-9 (8)7-10/h1-7H .Applications De Recherche Scientifique
Analytical and Environmental Chemistry
2-Bromo-7-nitronaphthalene, similar to its relative compound 2-nitronaphthalene, has been utilized in analytical chemistry for the detection and quantification of trace amounts in environmental samples. It has been subjected to polarographic and voltammetric analyses, with methods like DC tast polarography (DCTP), differential pulse polarography (DPP), and adsorptive stripping voltammetry, demonstrating its applicability in assessing water quality by measuring its concentration in drinking and river water after extraction and preconcentration techniques (Pecková et al., 2005).
Battery Technology
Nitronaphthalenes, closely related to 2-Bromo-7-nitronaphthalene, have been investigated for their use in energy storage solutions, particularly as a battery depolarizer in conjunction with high-energy magnesium anodes. This application underscores the potential of nitronaphthalenes in enhancing the performance and capacity of battery systems, specifically in magnesium reserve batteries (Thirunakaran et al., 1996).
Atmospheric Chemistry
The atmospheric behavior of nitronaphthalenes, akin to 2-Bromo-7-nitronaphthalene, has been a subject of study, focusing on their formation, decay, and partitioning in the air. This research is critical for understanding the environmental impact of nitronaphthalenes, particularly how they interact with other pollutants, their degradation pathways, and their potential health implications when present in urban air masses (Feilberg et al., 1999).
Organic Synthesis
The chemical structure of 2-Bromo-7-nitronaphthalene allows for its use in various organic synthesis reactions. For instance, its close relative, dihydronitronaphthalene, has been used in catalyst-free conjugate additions with indoles and pyrroles in water, leading to the formation of complex organic compounds like tetrahydro-β-carbolines. This highlights the potential utility of nitronaphthalene derivatives in synthesizing bioactive molecules and pharmaceuticals (Malhotra et al., 2013).
Propriétés
IUPAC Name |
2-bromo-7-nitronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-3-1-7-2-4-10(12(13)14)6-8(7)5-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVJPIMATHLQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356543 | |
| Record name | 2-bromo-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-7-nitronaphthalene | |
CAS RN |
102153-46-8 | |
| Record name | 2-bromo-7-nitronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

